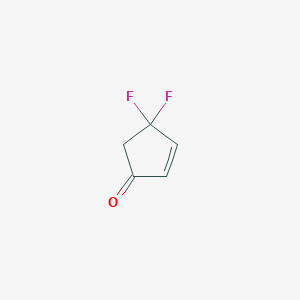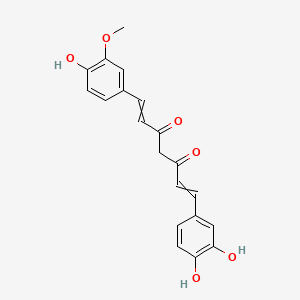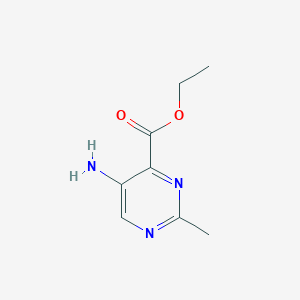![molecular formula C44H70O23 B14854947 [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rebaudioside E is one of the minor components of steviol glycosides, which are natural sweeteners extracted from the leaves of Stevia rebaudiana. It was first isolated and identified in 1977. Rebaudioside E is a high-intensity sweetener, approximately 150–200 times sweeter than sucrose. It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M, which are next-generation Stevia sweeteners .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rebaudioside E can be synthesized enzymatically from stevioside. The process involves the use of UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum. In a 20-ml bioconversion reaction of 20 g/l stevioside by UGTSL2 and StSUS1, 15.92 g/l rebaudioside E was produced in 24 hours .
Industrial Production Methods: Industrial production of rebaudioside E involves the bioconversion of stevioside using specific enzymes. The process is optimized to ensure high yield and purity. The reaction mixture is typically heated at 95°C for 10 minutes and then centrifuged .
Análisis De Reacciones Químicas
Types of Reactions: Rebaudioside E primarily undergoes glucosylation reactions. The glucosylation of the Glc (β1→C-19) residue of stevioside along with the formation of a (β1→2) linkage is a key reaction .
Common Reagents and Conditions: The common reagents used in the synthesis of rebaudioside E include UDP-glucosyltransferase UGTSL2 and sucrose synthase StSUS1. The reaction conditions involve maintaining a temperature of 95°C and using a centrifuge for separation .
Major Products Formed: The major product formed from the glucosylation of stevioside is rebaudioside E. This reaction also produces other steviol glycosides depending on the regioselectivity and stereoselectivity of the enzymes used .
Aplicaciones Científicas De Investigación
Rebaudioside E has several scientific research applications:
Mecanismo De Acción
Rebaudioside E exerts its effects primarily through its interaction with taste receptors. It stimulates the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways. This mechanism involves the activation of specific taste receptors such as Tas2r108, Tas2r123, and Tas2r134 in mice, and TAS2R4 and TRPM5 in humans .
Comparación Con Compuestos Similares
- Rebaudioside A
- Rebaudioside B
- Rebaudioside C
- Rebaudioside D
- Rebaudioside M
Comparison: Rebaudioside E is unique due to its specific glucosylation pattern, which contributes to its distinct sweetness profile and potential health benefits. Unlike rebaudioside A, which is more abundant, rebaudioside E is a minor component but serves as a precursor for other valuable steviol glycosides .
Propiedades
Fórmula molecular |
C44H70O23 |
|---|---|
Peso molecular |
967.0 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43?,44+/m1/s1 |
Clave InChI |
RLLCWNUIHGPAJY-GGMXNJHRSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]([C@H]1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
SMILES canónico |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


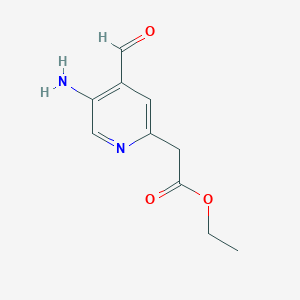
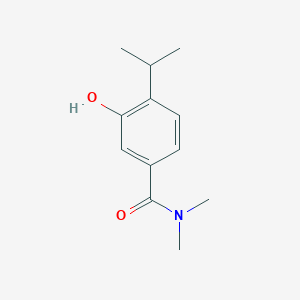
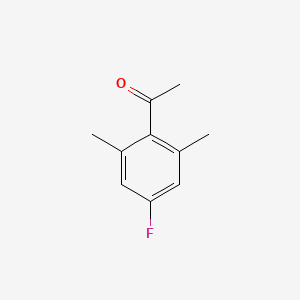
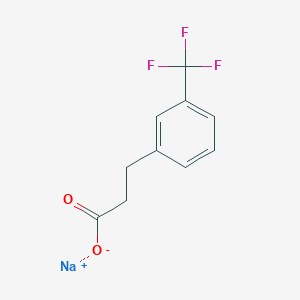

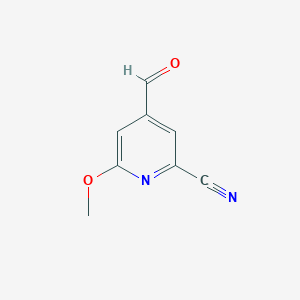
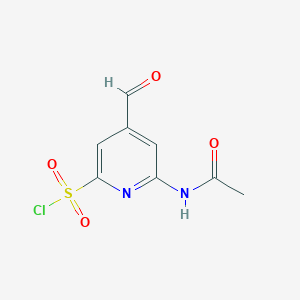
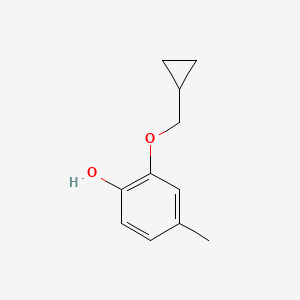

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
